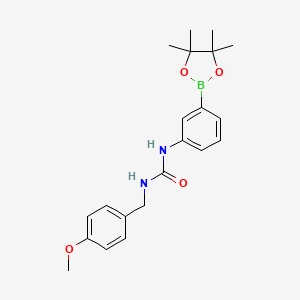

1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-7-6-8-17(13-16)24-19(25)23-14-15-9-11-18(26-5)12-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIRZKYLPHRZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For example, 4-methoxybenzylamine can react with an isocyanate derivative of the boronate ester-substituted phenyl group.

Boronate Ester Formation: The boronate ester group can be introduced through a Suzuki coupling reaction, where a boronic acid or boronate ester reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalyst Selection: Using highly efficient palladium catalysts for the Suzuki coupling reaction.

Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in an appropriate solvent (e.g., toluene or ethanol).

Major Products

Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of new aromatic compounds with various substituents.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:

In Organic Synthesis: Acts as a reactant in cross-coupling reactions, where the boronate ester group facilitates the formation of new carbon-carbon bonds.

In Biological Systems: May interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Nitrogen

1-Ethyl-3-[3-(dioxaborolan-2-yl)phenyl]urea (CAS: N/A)

- Structure : Ethyl group replaces 4-methoxybenzyl.

- Molecular Formula : C₁₅H₂₃BN₂O₃; MW : 290.17 .

- Key Differences :

- Reduced steric bulk and lipophilicity compared to the 4-methoxybenzyl analog.

- Lower molecular weight may improve solubility but reduce target affinity.

1-(3-Fluorophenyl)-3-(3-dioxaborolan-2-ylphenyl)urea (CAS: 874302-00-8)

- Structure : 3-Fluorophenyl substituent.

- Molecular Formula : C₁₉H₂₂BFN₂O₃; MW : 356.20 .

- May exhibit distinct binding kinetics in kinase inhibition assays.

1-(4-Chlorophenyl)-3-(3-dioxaborolan-2-ylphenyl)urea (CAS: 874302-00-8)

Boronic Ester Modifications

(4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (Compound 6.30)

- Structure : Boronic acid replaces boronic ester.

- Key Differences :

1-(4-(tert-Butyl)phenyl)-3-(4-dioxaborolan-2-ylphenyl)urea (Compound 6.56)

Electronic and Functional Group Variations

1-(2,4-Dichlorophenyl)-3-(3-dioxaborolan-2-ylphenyl)urea (CAS: 1809876-48-9)

- Structure : Dichlorophenyl substituent.

- Molecular Formula : C₁₉H₂₀BCl₂N₂O₃; MW : 407.10 .

- Key Differences: Strong electron-withdrawing effects enhance electrophilicity, improving reactivity in Pd-catalyzed couplings. Potential toxicity concerns due to chlorine content.

1-(3-(Trifluoromethyl)phenyl)-3-(4-dioxaborolan-2-ylphenyl)urea (CAS: 796967-48-1)

Physicochemical Properties

Biological Activity

1-(4-Methoxybenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a methoxybenzyl group and a dioxaborolane moiety. Below is a summary of its chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1105039-88-0 |

| Molecular Formula | C18H24BNO3 |

| Molecular Weight | 308.20 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. The dioxaborolane group is known for its role in stabilizing interactions with biological molecules and may enhance the compound's efficacy as an inhibitor of specific enzymes or receptors.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases involved in cancer progression.

Case Studies and Research Findings

-

Kinase Inhibition : A study explored the inhibition of several kinases by compounds containing dioxaborolane groups. The results showed that these compounds could inhibit key signaling pathways involved in tumor growth and survival. For instance:

- IC50 Values : Inhibitory concentrations for target kinases were reported in the low nanomolar range (e.g., IC50 < 100 nM for specific kinases), indicating potent activity against cancer cell lines.

-

Cell Viability Assays : In vitro assays demonstrated that treatment with this compound led to reduced viability in various cancer cell lines. For example:

- A549 Lung Cancer Cells : The compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours.

- MCF-7 Breast Cancer Cells : Similar reductions were observed with IC50 values around 5 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. Modifications to the methoxy group or the dioxaborolane moiety can significantly influence potency and selectivity against different kinases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | IC50 (nM) | Target Kinase |

|---|---|---|

| 1-(4-Methoxybenzyl)-3-(3-(dioxaborolane)phenyl)urea | <100 | EGFR |

| Compound A (similar structure) | <50 | mTOR |

| Compound B (different substituents) | >500 | VEGFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.